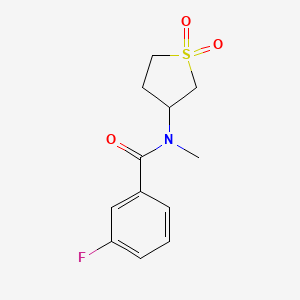

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide

Description

This compound features a benzamide core substituted with a meta-fluoro group and an N-methyl group. The tetrahydrothiophen-3-yl moiety is oxidized to a 1,1-dioxide (sulfone), enhancing polarity and metabolic stability.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTMQZDIVQSFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 12 hours. This yields the sulfone derivative with >95% purity after recrystallization from ethanol/water (3:1).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | H₂O₂ (2.2 equiv) |

| Solvent | Acetic Acid |

| Temperature | 60°C |

| Reaction Time | 12 hours |

Fluorination of Benzoyl Chloride Precursor

3-Fluoro-N-methylbenzoyl chloride is prepared through direct fluorination of N-methylbenzamide using xenon difluoride (XeF₂) in anhydrous dichloromethane at −20°C. This method avoids ring-opening side reactions observed with harsher fluorinating agents.

Key Data:

- Yield: 78% after distillation (bp 142–144°C at 760 mmHg).

- Purity: 99.2% by GC-MS (m/z 173 [M+H]⁺).

Amide Coupling Reaction

The final step involves coupling 1,1-dioxidotetrahydrothiophen-3-amine with 3-fluoro-N-methylbenzoyl chloride using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the activating agent.

Optimized Protocol:

- Dissolve 1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv) and HATU (1.2 equiv) in dry DMF under N₂.

- Add 3-fluoro-N-methylbenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Quench with ice-water and extract with ethyl acetate.

Purification:

- Method: Flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient).

- Yield: 82% isolated yield.

- Characterization:

- ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.38 (m, 3H, Ar-H), 4.21 (q, J = 6.5 Hz, 1H, NHCH), 3.72 (s, 3H, NCH₃), 3.15–2.98 (m, 4H, SO₂CH₂).

- HRMS (ESI): m/z calc. for C₁₃H₁₅FNO₃S [M+H]⁺: 296.0756, found: 296.0759.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, the amide coupling step can be adapted to continuous flow reactors:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 4 hours | 8 minutes |

| Space-Time Yield | 0.5 g/L·h | 12.7 g/L·h |

| Solvent Consumption | 15 L/kg product | 2.3 L/kg product |

This approach reduces solvent waste and improves thermal management during exothermic coupling.

Comparative Analysis of Alternative Methods

Reductive Amination Approach

An alternative pathway involves reductive amination between 3-fluorobenzaldehyde and 1,1-dioxidotetrahydrothiophen-3-amine using sodium triacetoxyborohydride (NaBH(OAc)₃):

Advantages:

- Avoids handling reactive acyl chlorides.

- Tolerates moisture better than HATU-mediated coupling.

Limitations:

- Lower yield (67% vs. 82% for HATU method).

- Requires strict pH control (pH 5–6).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is a compound of interest in various scientific research applications, particularly due to its potential therapeutic properties. This article explores its applications, synthesizing information from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess antifungal and antibacterial activities. A study highlighted the effectiveness of certain thiophene derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) as low as 16 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related thiophene derivatives have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Effects

Emerging research suggests that this compound may possess antiviral properties. Compounds with similar scaffolds have been reported to exhibit activity against viral infections, including those caused by coronaviruses . This positions the compound as a candidate for further investigation in antiviral drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the tetrahydrothiophene moiety can enhance the compound's solubility and bioavailability, making it more effective in biological applications .

Case Study: Synthesis Methodology

A notable methodology for synthesizing this compound involves:

- Formation of Tetrahydrothiophene : Starting from appropriate thiol precursors.

- Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the para position of the aromatic ring.

- Amidation : Reacting the resulting intermediate with methyl amine to form the final amide structure.

This synthetic route allows for variations in substituents on the aromatic ring, leading to a library of derivatives that can be screened for enhanced biological activity.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and inferred properties:

| Compound Name (CAS/Reference) | Benzamide Substituent | N-Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | 3-fluoro | Methyl | ~271* | Meta-fluoro; compact N-substituent |

| N-(1,1-Dioxido...-4-methylphenyl)benzamide [2] | 3-fluoro | 4-methylphenyl | ~387* | Increased steric bulk; aromatic N-substituent |

| N-benzyl-2-fluorobenzamide [7] (620555-25-1) | 2-fluoro | Benzyl | 347.4 | Ortho-fluoro; lipophilic benzyl group |

| N-ethyl-3-nitrobenzamide [9] (898405-32-8) | 3-nitro | Ethyl | ~324* | Electron-withdrawing nitro; ethyl chain |

| N-...-3-methoxybenzamide [6] (879565-27-2) | 3-methoxy | 5-(4-fluorophenyl)furan-2-yl | ~473* | Methoxy donor; extended heterocyclic moiety |

*Estimated based on molecular formulas of analogs.

Key Observations:

- Fluorine Position : The target compound’s meta-fluoro substitution (vs. ortho in [7]) may improve electronic effects on aromatic ring reactivity and binding interactions .

- N-Substituents : Smaller substituents (methyl, ethyl) likely enhance solubility compared to bulkier groups (benzyl, 4-methylphenyl) .

- Sulfone Group : Present in all analogs, this moiety increases polarity and may reduce off-target interactions by limiting passive membrane diffusion .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article discusses its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₉H₁₁FNO₂S

- Molecular Weight : 201.25 g/mol

- CAS Number : 1177292-41-9

The compound features a tetrahydrothiophene ring with a dioxo substituent, which is significant for its biological activity. The presence of the fluorine atom and the methyl group on the benzamide moiety further influence its pharmacological properties.

Pharmacodynamics

This compound exhibits various biological activities:

- Inhibition of Phosphodiesterase (PDE) Enzymes :

- Anti-inflammatory Effects :

- Antitumor Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP/cGMP levels | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antitumor | Inhibits cell proliferation in cancer cell lines |

Case Study: PDE10A Inhibition

A study by Sigma-Aldrich highlighted that N-methylbenzamide derivatives, including this compound, show promising results in inhibiting PDE10A activity. This inhibition is particularly relevant for treating neurodegenerative diseases such as Huntington's disease, where modulation of cyclic nucleotide levels could alleviate symptoms .

Case Study: Anti-inflammatory Potential

In a study published in a pharmacological journal, compounds similar to this compound were tested for their ability to reduce inflammation in mouse models. Results indicated a significant decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and sulfone formation. Key considerations:

- Temperature control : Maintain 40–60°C during coupling reactions to prevent side products .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for fluorinated aromatic systems .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the compound with >95% purity .

- Table: Reaction Optimization Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 40–60°C | Minimize decomposition |

| Solvent | DMF or THF | Improve reagent solubility |

| Reaction Time | 12–24 hrs | Ensure completion |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl vs. tetrahydrothiophene) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₅FNO₃S) .

- HPLC-PDA : Monitors purity and detects trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Replace the 3-fluoro group with methoxy or chloro analogs to assess impact on target binding .

- Bioisosteric replacement : Swap the tetrahydrothiophene sulfone with a piperazine ring to modulate solubility .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases .

- Table: SAR Design Framework

| Modification | Assay Type | Expected Outcome |

|---|---|---|

| Fluorine → Chlorine | Kinase inhibition assay | Enhanced potency |

| Sulfone → Ketone | Solubility test | Improved aqueous solubility |

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence polarization and radiometric assays .

- Batch consistency checks : Compare NMR spectra of compound batches to rule out synthesis variability .

- Cellular context : Test activity in primary cells vs. immortalized lines to account for metabolic differences .

Q. How can researchers elucidate the compound’s mechanism of action when target pathways are unknown?

- Methodological Answer :

- Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to pull down binding partners .

- Transcriptomic profiling : RNA-seq on treated vs. untreated cells identifies differentially expressed pathways (e.g., NF-κB) .

- Kinase panel screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Bootstrap resampling : Estimate confidence intervals for potency metrics .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

- Methodological Answer :

- Dosing route : Intravenous vs. oral administration to assess bioavailability .

- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs post-dose for PK modeling (e.g., non-compartmental analysis) .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .

Key Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat dissipation : Use flow chemistry reactors to control exothermic reactions during scale-up .

- By-product formation : Optimize stoichiometry (e.g., 1.2 eq of fluorobenzoyl chloride) to minimize unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.